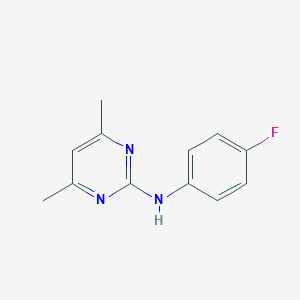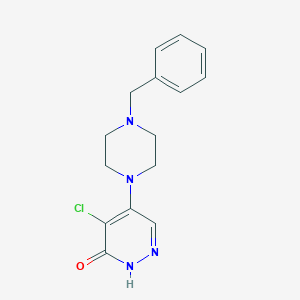![molecular formula C16H17N3O4S B284158 N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide, also known as Mps1-IN-1, is a small molecule inhibitor that selectively targets the mitotic checkpoint kinase, Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which is essential for proper chromosome segregation during cell division. Inhibition of Mps1 has been shown to induce mitotic defects and cell death in cancer cells, making it a promising target for cancer therapy.
Mechanism of Action
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide inhibits the activity of Mps1 by binding to its catalytic domain. This results in the disruption of the mitotic checkpoint and the induction of mitotic defects, including chromosome misalignment and spindle abnormalities. Ultimately, this leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has been shown to induce apoptosis and mitotic catastrophe in cancer cells. It also inhibits the proliferation of cancer cells and induces cell cycle arrest in the G2/M phase. In addition, N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as taxanes and vinca alkaloids.
Advantages and Limitations for Lab Experiments
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide is a potent and selective inhibitor of Mps1, making it a valuable tool for studying the role of Mps1 in cancer biology. However, like many small molecule inhibitors, N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has limitations in terms of its specificity and off-target effects. It is important to carefully design experiments and controls to ensure that the observed effects are due to Mps1 inhibition and not other factors.
Future Directions
There are several potential future directions for research on N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide and its use in cancer therapy. One area of interest is the development of combination therapies that include N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide and other targeted agents. Another area of interest is the identification of biomarkers that can predict response to N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide treatment. Additionally, there is ongoing research on the development of more potent and selective Mps1 inhibitors that may have improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-4-nitropyridine with 4-(morpholin-4-ylsulfonyl)aniline to form 4-(morpholin-4-ylsulfonyl)phenyl)pyridine-2-nitro, followed by reduction with palladium on carbon to form the corresponding amine. The amine is then reacted with 2-chloro-4-methoxy-5-nitropyridine-3-carboxylic acid to yield the final product, N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide.
Scientific Research Applications
N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide inhibits the growth of cancer cells and induces cell death. In vivo studies have demonstrated that N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide can inhibit tumor growth and improve survival in mouse models of cancer.
properties
Molecular Formula |
C16H17N3O4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O4S/c20-16(15-3-1-2-8-17-15)18-13-4-6-14(7-5-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,18,20) |
InChI Key |
XLXVUJIFKWSEDI-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)

